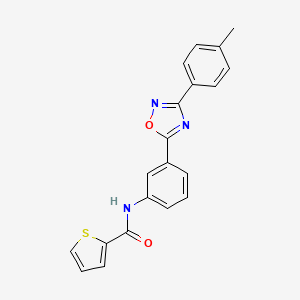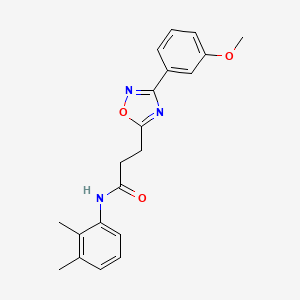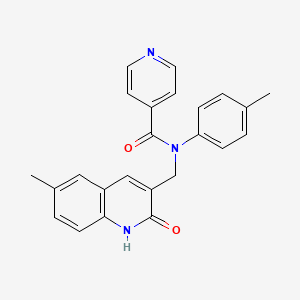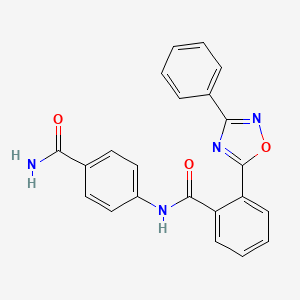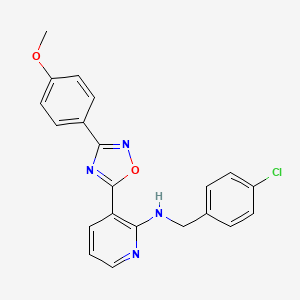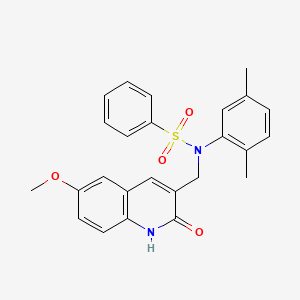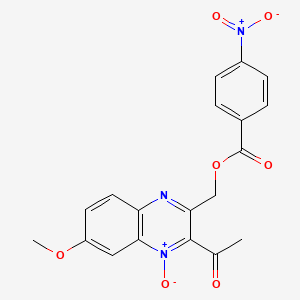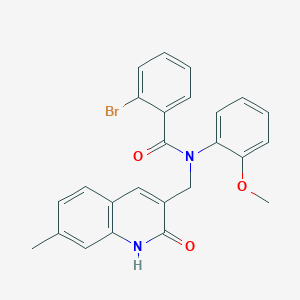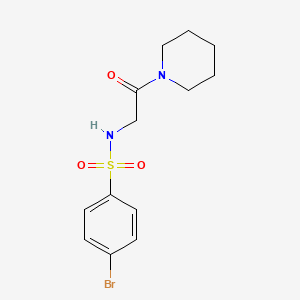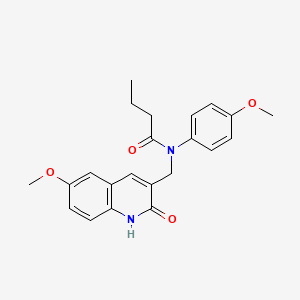
2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-methylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-methylacetamide, also known as BDA-366, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
作用机制
The mechanism of action of 2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-methylacetamide is not fully understood, but studies have shown that it inhibits the activity of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that plays a key role in the folding and stabilization of other proteins. Inhibition of HSP90 can lead to the degradation of client proteins that are involved in cell growth and survival, which can ultimately lead to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the migration and invasion of cancer cells. In addition, this compound has been shown to have anti-inflammatory properties and can inhibit the production of inflammatory cytokines.
实验室实验的优点和局限性
One of the major advantages of 2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-methylacetamide for lab experiments is its potency. This compound has been shown to be highly effective at inhibiting the activity of HSP90, which makes it a valuable tool for studying the role of HSP90 in various biological processes. However, one of the limitations of this compound is its toxicity. This compound can be toxic to cells at high concentrations, which can limit its use in certain experiments.
未来方向
There are many potential future directions for research on 2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-methylacetamide. One area of research could focus on developing more potent analogs of this compound that are less toxic and more effective at inhibiting the activity of HSP90. Another area of research could focus on developing new applications for this compound in the treatment of other diseases. Finally, research could focus on understanding the mechanism of action of this compound in more detail, which could lead to the development of new drugs that target HSP90.
合成方法
The synthesis of 2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-methylacetamide involves a series of chemical reactions. The starting material for the synthesis is 2,5-dichlorobenzenesulfonamide, which is reacted with benzylamine to form N-benzyl-2,5-dichlorobenzenesulfonamide. This compound is then reacted with N-methylacetamide in the presence of a catalyst to produce this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
科学研究应用
2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-methylacetamide has been studied extensively for its potential applications in various areas of scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of cancer cells in vitro and in vivo. This compound has also been studied for its potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
4-[[2-[benzyl-(2,5-dichlorophenyl)sulfonylamino]acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Cl2N3O4S/c23-17-8-11-19(24)20(12-17)32(30,31)27(13-15-4-2-1-3-5-15)14-21(28)26-18-9-6-16(7-10-18)22(25)29/h1-12H,13-14H2,(H2,25,29)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEQLOUHKZSOXGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC(=O)NC2=CC=C(C=C2)C(=O)N)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Cl2N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

